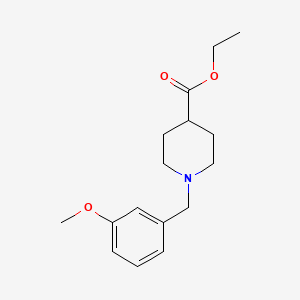
ethyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate and related compounds involves multiple steps, including the formation of piperidine derivatives. A practical synthesis of a related compound, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate in the production of potent gastrointestinal stimulants like cisapride, demonstrates the complexity and efficiency of these synthesis processes. This synthesis pathway involves the formation of cis-fused oxazolidinopiperidine from 1-methyl-1,2,3,6-tetrahydropyridine via efficient formation steps (B. Kim et al., 2001).
Molecular Structure Analysis
The structural analysis of ethyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate derivatives highlights the significance of molecular geometry in determining compound properties. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate's synthesis and characterization involve X-ray diffraction studies, revealing its molecular structure and confirming the Z conformation about the C=C double bond, which is crucial for understanding the compound's reactivity and interaction with biological targets (Ajay Kumar Kariyappa et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of ethyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate derivatives is influenced by the functional groups and molecular structure. These compounds participate in various chemical reactions, such as Knoevenagel condensation, which is pivotal in synthesizing compounds with potential antimicrobial activities. The synthesized molecules, characterized by their structure and properties, underline the versatility and reactivity of these piperidine derivatives in organic synthesis (A. D. Kumar et al., 2016).
Propiedades
IUPAC Name |
ethyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)14-7-9-17(10-8-14)12-13-5-4-6-15(11-13)19-2/h4-6,11,14H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQYRHQEFFFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5655388.png)

![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5655394.png)
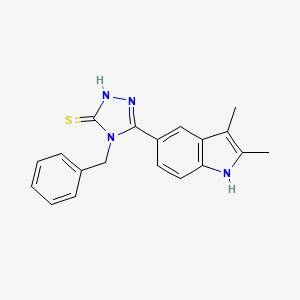
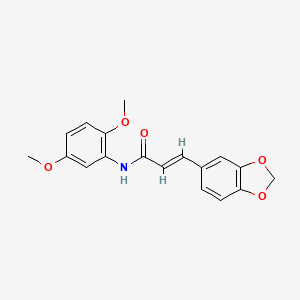


![1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5655445.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5655451.png)
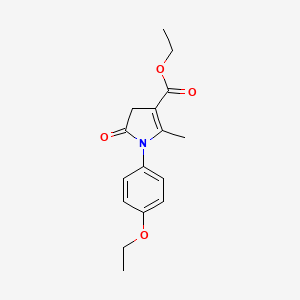

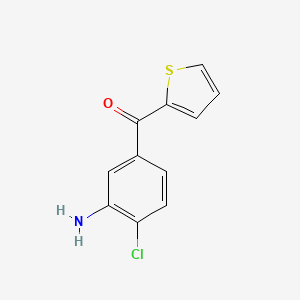
![4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)